REACTION_CXSMILES
|
C([Li])CCC.CN(C)CCN(C)C.[F:14][C:15]1([F:24])[O:19][C:18]2[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=2[O:16]1.CN([CH:28]=[O:29])C.Cl>C1(C)C=CC=CC=1>[CH:21]1[CH:20]=[C:18]2[O:19][C:15]([F:14])([F:24])[O:16][C:17]2=[C:23]([CH:28]=[O:29])[CH:22]=1
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Name
|
|
Quantity
|
94 g
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
29.5 g
|
Type
|
reactant
|
Smiles
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CN(CCN(C)C)C
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
FC1(OC2=C(O1)C=CC=C2)F
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
346 g
|
Type
|
reactant
|
Smiles
|
Cl
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Type
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CUSTOM
|
Details
|
the whole is stirred for 1/2 hour
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an orange suspension being formed
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Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated off
|
Type
|
CONCENTRATION
|
Details
|
the organic phase is concentrated by evaporation in a vacuum rotary evaporator at 50° C./200 mbar under nitrogen
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |